molecular formula C25H24N2O3S B301524 N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B301524
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: MUQBGVONZVWWRL-YUMHPJSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BZF-AML-1, is a compound that has attracted the attention of researchers due to its potential application in the treatment of acute myeloid leukemia (AML).

Wirkmechanismus

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide targets the Wnt/β-catenin signaling pathway, which plays a critical role in the self-renewal and differentiation of leukemia stem cells. It inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, promotes the expression of genes involved in the survival and proliferation of leukemia stem cells, ultimately leading to their elimination.
Biochemical and Physiological Effects:
N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in leukemia stem cells, as well as inhibit their colony-forming ability. It also reduces the expression of genes involved in drug resistance and promotes the differentiation of leukemia cells. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have minimal toxicity towards normal hematopoietic cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potent antileukemic activity and selectivity towards leukemia stem cells. This makes it a promising candidate for the treatment of AML. However, one of the limitations of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination therapy with other chemotherapeutic agents. Furthermore, the identification of biomarkers that can predict the response to N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to personalize treatment for AML patients. Finally, the development of more potent and selective analogs of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may lead to the discovery of new and effective treatments for AML.

Synthesemethoden

The synthesis of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with benzylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride in the presence of triethylamine to form the final product, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent antileukemic activity in vitro and in vivo. It selectively targets leukemia stem cells while sparing normal hematopoietic stem cells, making it a promising candidate for the treatment of AML. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to synergize with other chemotherapeutic agents, such as cytarabine and daunorubicin, suggesting its potential use in combination therapy.

Eigenschaften

Produktname

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molekularformel

C25H24N2O3S

Molekulargewicht

432.5 g/mol

IUPAC-Name

N-benzyl-2-[(Z)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H24N2O3S/c28-24(26-15-17-6-2-1-3-7-17)23-19-8-4-5-9-22(19)31-25(23)27-16-18-10-11-20-21(14-18)30-13-12-29-20/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13,15H2,(H,26,28)/b27-16-

InChI-Schlüssel

MUQBGVONZVWWRL-YUMHPJSZSA-N

Isomerische SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

Kanonische SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.